Lipophilicity Advantage: XLogP3 Comparison with Non-Methylated Ethyl Pyroglutamate
The 2-methyl substituent on the pyrrolidinone ring increases computed lipophilicity. Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate has a PubChem-computed XLogP3-AA of 0.1, compared to −0.4 for its non-methylated analog ethyl 5-oxopyrrolidine-2-carboxylate (ethyl pyroglutamate) [1][2]. This ΔlogP of approximately +0.5 log units indicates enhanced partitioning into hydrophobic environments, which is relevant for both biological membrane passage and compatibility with non-polar polymer matrices.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | Ethyl 5-oxopyrrolidine-2-carboxylate (ethyl pyroglutamate); XLogP3 ≈ −0.4 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and polymer compatibility, making the 2-methylated ester preferable for applications requiring hydrophobic-phase partitioning.
- [1] PubChem CID 85720996, Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate, Computed Properties: XLogP3-AA = 0.1. View Source
- [2] PubChem CID 595835, Ethyl 5-oxo-L-prolinate, XLogP3 = −0.4. View Source
